molecular formula C19H22N2O4 B2764989 N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 1396867-41-6

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No. B2764989
M. Wt: 342.395
InChI Key: ZHAHMOSHMTYUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bisoxalamides, similar in structure to the compound , have been shown to enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions are critical for forming bonds between various (hetero)aryl bromides with anilines and secondary amines, providing a method for creating a wide range of pharmaceutically important building blocks under relatively low temperatures and catalyst loadings (Bhunia, Kumar, & Ma, 2017).

Hydroxylation of (Hetero)aryl Halides

Another study demonstrates the use of N,N'-bisoxalamide ligands in the copper-catalyzed hydroxylation of (hetero)aryl halides. This process allows for the efficient conversion of these halides into phenols and hydroxylated heteroarenes under mild conditions, showcasing the utility of oxalamide derivatives in facilitating reactions important for the synthesis of complex organic molecules (Xia, Gan, Wang, Li, & Ma, 2016).

Biomass-Derived Furanic Compound Reduction

In the realm of sustainable chemistry, oxalamide derivatives might play a role in the catalytic reduction of biomass-derived furanic compounds. While not directly linked, studies in this area highlight the potential of furanic structures in biorefinery applications, emphasizing their role in producing bio-based chemicals through reduction reactions (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Antiprotozoal Compounds

Research into 2,5-bis(4-guanylphenyl)furans, which share a furan component with the compound of interest, indicates their utility in synthesizing compounds with antiprotozoal activity. This suggests the potential for derivatives of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide to be used in the development of treatments for protozoal infections (Das & Boykin, 1977).

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-5-8-15(10-13(12)2)21-18(23)17(22)20-11-19(24,14-6-7-14)16-4-3-9-25-16/h3-5,8-10,14,24H,6-7,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAHMOSHMTYUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(3,4-dimethylphenyl)oxalamide

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